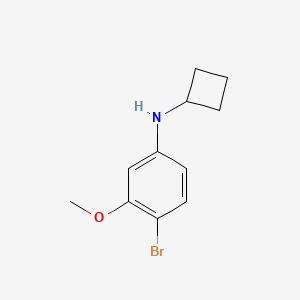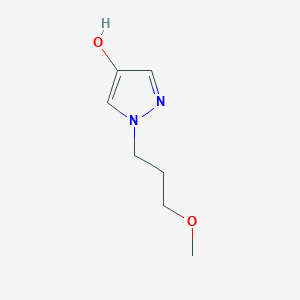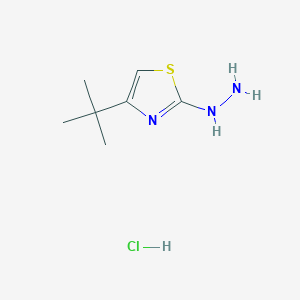![molecular formula C7H5N3O3 B1407406 3-氧代-2,3-二氢-[1,2,4]三唑并-[4,3-a]吡啶-7-羧酸 CAS No. 1083369-17-8](/img/structure/B1407406.png)
3-氧代-2,3-二氢-[1,2,4]三唑并-[4,3-a]吡啶-7-羧酸
描述
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry and pharmaceutical science. This compound is known for its potential as a soluble epoxide hydrolase (sEH) inhibitor, which has therapeutic implications in various pathological conditions such as hypertension, stroke, inflammatory processes, diabetes, and cardiovascular diseases .
科学研究应用
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s role as an sEH inhibitor makes it valuable in studying lipid metabolism and vascular biology.
Medicine: Its therapeutic potential in treating hypertension, stroke, and other cardiovascular diseases is a major area of research.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another derivative has demonstrated potential as a c-Met kinase inhibitor .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . For instance, some derivatives have shown to inhibit the growth of bacteria and the activity of c-Met kinase .
Biochemical Pathways
Based on the antibacterial and kinase inhibitory activities of similar compounds, it can be inferred that the compound may affect bacterial growth pathways and kinase-mediated signaling pathways .
Result of Action
Similar compounds have shown to exhibit antibacterial activities and kinase inhibitory effects .
生化分析
Biochemical Properties
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in DNA replication and repair, potentially influencing cellular proliferation and response to DNA damage .
Cellular Effects
The effects of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can lead to the stabilization of enzyme-substrate complexes, preventing the progression of enzymatic reactions. Additionally, the compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These molecular interactions result in the modulation of various cellular processes, including signal transduction and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing tumor growth and enhancing immune responses. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .
Metabolic Pathways
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidative metabolism of various substrates. This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, the compound can affect the activity of enzymes involved in nucleotide synthesis and energy production, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of the compound can affect its localization and activity, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is crucial for its activity and function. The compound is often found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. Additionally, it may localize to the mitochondria, influencing cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid involves multiple steps. One common method includes the cyclization of appropriate intermediates. For instance, the synthesis can start with the preparation of N-Arylmethyl-3-Oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamides, followed by a process to arrive at the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and controlled reaction conditions to facilitate the cyclization and subsequent steps .
化学反应分析
Types of Reactions: 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolo-pyridine compounds .
相似化合物的比较
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their antibacterial and anticancer activities.
Pyrido[2,3-d]pyrimidines: These compounds also contain a fused heterocyclic ring system and are used in various medicinal applications.
Uniqueness: 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is unique due to its specific inhibition of sEH, which is not a common target for many similar compounds. This specificity provides it with distinct therapeutic potential in treating cardiovascular and inflammatory diseases .
属性
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWHJAWXQMXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083369-17-8 | |
| Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





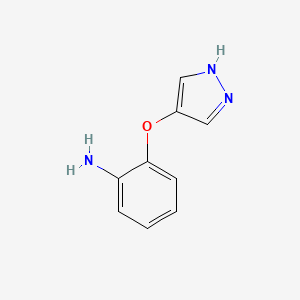

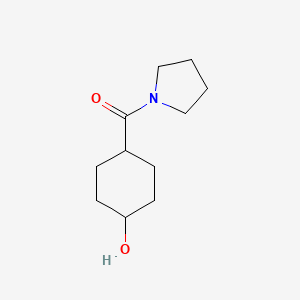


![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
